![molecular formula C16H11ClN4OS B2845650 2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-22-8](/img/structure/B2845650.png)
2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic heterocyclic compound with the molecular formula C16H11ClN4OS and a molecular weight of 342.8. This compound exhibits promising biological properties, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Métodos De Preparación
The synthesis of 2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methylaniline with thiocarbonyl diimidazole to form an intermediate, which is then cyclized with 2-aminobenzonitrile to yield the final product. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dimethylformamide, under reflux.
Análisis De Reacciones Químicas
2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant anti-tumor activity, making it a potential candidate for cancer research.
Medicine: Due to its anti-inflammatory and anti-microbial properties, it is being investigated for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It also modulates the immune response, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound lacks the chloro group, which may affect its biological activity and chemical reactivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups, leading to different pharmacological properties.
Propiedades
IUPAC Name |
2-(3-chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-6-7-10(8-12(9)17)18-15-20-21-14(22)11-4-2-3-5-13(11)19-16(21)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUSYXKRSVGXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
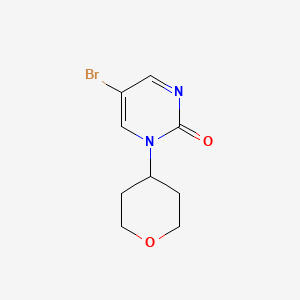
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
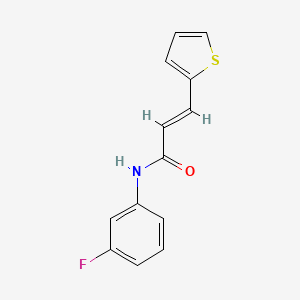
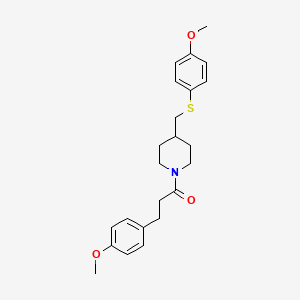
![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)

![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
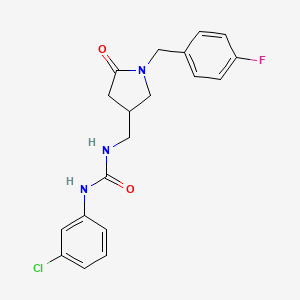
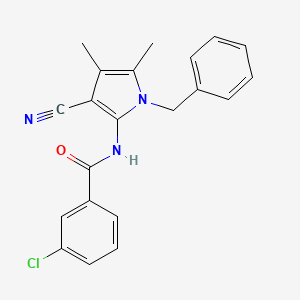
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-10-yl}acetate](/img/structure/B2845589.png)
